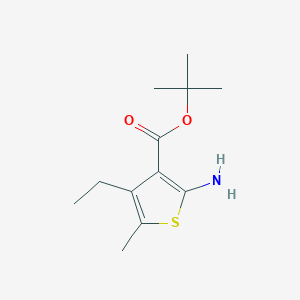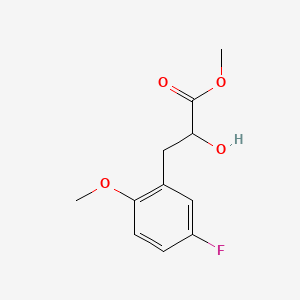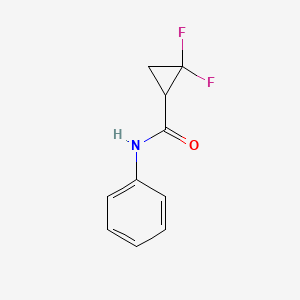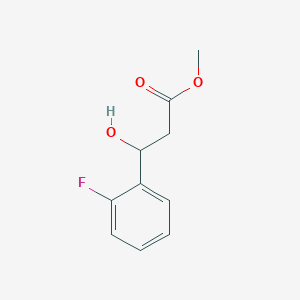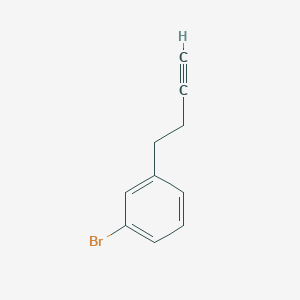
N-ethyl-2-fluoro-3-methylanilinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-2-fluoro-3-methylanilinehydrochloride is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of an ethyl group, a fluorine atom, and a methyl group attached to the aniline ring, along with a hydrochloride salt. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-fluoro-3-methylanilinehydrochloride typically involves the following steps:
N-ethylation: The starting material, 2-fluoro-3-methylaniline, is reacted with an ethylating agent such as ethyl bromide or ethyl iodide in the presence of a base like potassium carbonate.
Formation of Hydrochloride Salt: The resulting N-ethyl-2-fluoro-3-methylaniline is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-2-fluoro-3-methylanilinehydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce amine derivatives.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Compounds with substituted nucleophiles.
Aplicaciones Científicas De Investigación
N-ethyl-2-fluoro-3-methylanilinehydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-ethyl-2-fluoro-3-methylanilinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-ethyl-2-fluoroaniline
- N-ethyl-3-methylaniline
- 2-fluoro-3-methylaniline
Uniqueness
N-ethyl-2-fluoro-3-methylanilinehydrochloride is unique due to the combination of its ethyl, fluoro, and methyl substituents on the aniline ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C9H13ClFN |
|---|---|
Peso molecular |
189.66 g/mol |
Nombre IUPAC |
N-ethyl-2-fluoro-3-methylaniline;hydrochloride |
InChI |
InChI=1S/C9H12FN.ClH/c1-3-11-8-6-4-5-7(2)9(8)10;/h4-6,11H,3H2,1-2H3;1H |
Clave InChI |
IBLIQEJDWDUGTK-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=CC=CC(=C1F)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Acetyl-3-Ethyl-5-Methyl-N-[2-Methyl-5-(Methylsulfamoyl)phenyl]-1h-Pyrrole-2-Carboxamide](/img/structure/B13578582.png)
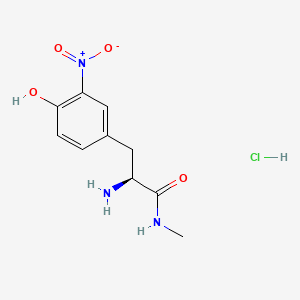
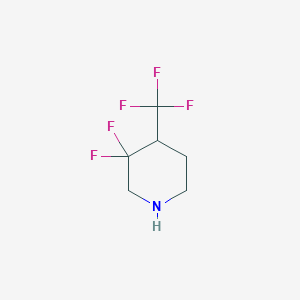

![5-Methyl-1,6-dioxaspiro[2.5]octane](/img/structure/B13578599.png)


![5-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-4-carboxylicacid](/img/structure/B13578609.png)
